molecular formula C12H15N3O2 B8327555 1,5-Diacetamino-indoline

1,5-Diacetamino-indoline

Cat. No.: B8327555
M. Wt: 233.27 g/mol
InChI Key: WXLWJNYZWUPDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Diacetamino-indoline is a heterocyclic organic compound belonging to the indoline derivative family.

  • Structural Formula: The compound features an indoline backbone (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) with acetamido (-NHCOCH₃) groups at the 1 and 5 positions. This substitution pattern distinguishes it from other indoline derivatives, which may carry methyl, amino, or alternative functional groups .
  • Pharmacological Class: As an indoline derivative, it likely shares mechanistic similarities with compounds targeting neurological or metabolic pathways, though its exact therapeutic class remains unspecified in the evidence.
  • Formulation and Administration: Typical formulations for indoline derivatives include oral or injectable dosage forms, depending on solubility and bioavailability. Route of administration would be determined during preclinical and clinical development phases .
  • Regulatory Context: IND applications for such compounds require detailed chemical, manufacturing, and safety data, including cross-references to prior submissions or marketed products if applicable .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-(1-acetamido-2,3-dihydroindol-5-yl)acetamide

InChI

InChI=1S/C12H15N3O2/c1-8(16)13-11-3-4-12-10(7-11)5-6-15(12)14-9(2)17/h3-4,7H,5-6H2,1-2H3,(H,13,16)(H,14,17)

InChI Key

WXLWJNYZWUPDSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(CC2)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name CAS Number Substituents Structural Similarity to 1,5-Diacetamino-indoline Key Functional Differences
1,5-Dimethylindoline-2,3-dione 91790-39-5 Methyl (-CH₃) at 1,5 positions 0.98 Lacks acetamido groups; increased lipophilicity
1,7-Dimethylindoline-2,3-dione 42816-58-0 Methyl (-CH₃) at 1,7 positions 0.98 Substituent position alters steric and electronic effects
5-Amino-1-methylindoline-2,3-dione 41042-12-0 Amino (-NH₂) at 5, methyl at 1 0.97 Amino group enhances polarity and potential reactivity

Key Observations :

Acetamido groups in this compound introduce hydrogen-bonding capacity, which may enhance solubility and metabolic stability compared to methylated analogs . The amino group in 5-Amino-1-methylindoline-2,3-dione increases polarity and reactivity, raising the likelihood of oxidative metabolism or conjugation pathways .

Similarity Scores :

  • High similarity scores (0.95–0.98) suggest conserved indoline core structures. However, functional group variations significantly impact pharmacokinetics and target interactions.

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